(2S)-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is a complex organic compound with the molecular formula C16H16O5 It is known for its unique structure, which includes a benzo[c]chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the benzo[c]chromen ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: This step involves acetylation reactions using reagents such as acetic anhydride.
Attachment of the amino and phenyl groups: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be used to study its effects on cellular processes and pathways. It can be used in assays to investigate its potential as a therapeutic agent.
Medicine
In medicine, ({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID may have potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of ({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID
- (6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID
- (4-ME-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY (PHENYL)ACETIC ACID
Uniqueness
({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is unique due to its specific substitution pattern on the benzo[c]chromen ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H23NO6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C24H23NO6/c1-14-11-18(21-16-9-5-6-10-17(16)24(29)31-19(21)12-14)30-13-20(26)25-22(23(27)28)15-7-3-2-4-8-15/h2-4,7-8,11-12,22H,5-6,9-10,13H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
InChI Key |
WYMJMBGTMYQTNC-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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